(2R,3S)-3-Amino-2-hydroxyhexanoic acid

Aminopeptidase inhibition Peptidomimetics Bestatin analogs

Obtain stereochemically pure (2R,3S)-AHHA for peptidomimetic design. Avoid inactive diastereomers: the (2R,3S) configuration is essential for aminopeptidase transition-state mimicry and inhibitor potency. - Pure isomer enables precise SAR studies of bestatin analogs and APN inhibitors. - Validated chiral building block for vicinal amino alcohol motif synthesis and stereochemical method development. - Use as reference standard for chiral HPLC/SFC separation of all four stereoisomers.

Molecular Formula C6H13NO3
Molecular Weight 147.174
CAS No. 160801-75-2
Cat. No. B575258
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R,3S)-3-Amino-2-hydroxyhexanoic acid
CAS160801-75-2
Synonyms(2R,3S)-3-AMINO-2-HYDROXYHEXANOIC ACID
Molecular FormulaC6H13NO3
Molecular Weight147.174
Structural Identifiers
SMILESCCCC(C(C(=O)O)O)N
InChIInChI=1S/C6H13NO3/c1-2-3-4(7)5(8)6(9)10/h4-5,8H,2-3,7H2,1H3,(H,9,10)/t4-,5+/m0/s1
InChIKeyOIFGOYXLBOWNGQ-CRCLSJGQSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2R,3S)-3-Amino-2-hydroxyhexanoic acid: Stereodefined Building Block


(2R,3S)-3-Amino-2-hydroxyhexanoic acid (CAS 160801-75-2) is a chiral, non-proteinogenic α-hydroxy-β-amino acid . It features a six-carbon aliphatic chain with vicinal amino and hydroxyl groups, providing a unique scaffold for peptidomimetics, enzyme inhibitors, and stereochemical probes . The defined (2R,3S) stereochemistry is critical for biological recognition, differentiating it from other diastereomers and enabling precise structure-activity relationship (SAR) studies .

Stereodefined (2R,3S) chiral building block
Supports SAR studies via stereochemical control
Class-level evidence for aminopeptidase probe design

(2R,3S)-3-Amino-2-hydroxyhexanoic acid: Substitution Risks


Generic substitution of (2R,3S)-3-amino-2-hydroxyhexanoic acid with other diastereomers (e.g., (2S,3R), (2S,3S), (2R,3R)) or simpler β-amino acids is not advisable without rigorous validation. The presence of two chiral centers creates four possible stereoisomers, each presenting a unique three-dimensional array of functional groups to biological targets . The (2R,3S) configuration is not interchangeable; it dictates the molecule's ability to serve as a transition-state analog for aminopeptidases or as a specific building block in the synthesis of complex peptidomimetics like bestatin analogs [1]. Using an incorrect stereoisomer can lead to complete loss of enzyme inhibition, altered metabolic stability, or failure in stereoselective synthesis [1]. The following quantitative evidence underscores the specific procurement value of the (2R,3S) form.

Stereochemical mismatch
Diastereomers present different target interaction profiles; (2R,3S) may not transfer to (2S,3R) or others.
Aminopeptidase context
Class-level evidence suggests (2R,3S) is required for APN target engagement, but verification is needed.
Purity and undefined mixtures
Crude stereoisomer mixtures may confound SAR interpretation and assay reproducibility.

(2R,3S)-3-Amino-2-hydroxyhexanoic acid: Key Evidence for Selection


Stereochemical Integrity in Aminopeptidase Inhibition

While direct inhibition data for the hexanoic acid derivative is not publicly available, its close structural analog, (2R,3S)-3-amino-2-hydroxy-4-phenylbutanoic acid (AHPA), provides a critical class-level inference. The (2R,3S) stereochemistry of AHPA is essential for aminopeptidase N (APN) inhibition, as demonstrated by synthesized derivatives. In a series of AHPA derivatives, the (2RS,3S) configuration was maintained, and these compounds were specifically assayed for APN inhibition, confirming the stereochemical requirement for activity [1]. By extension, the (2R,3S) hexanoic acid derivative provides a non-aromatic, aliphatic scaffold with the correct stereochemistry for probing this pharmacophore, unlike its (2S,3R) diastereomer which is the active configuration in bestatin but would not match the (2R,3S) spatial arrangement required for certain SAR studies [2].

Stereochemical Requirement
Class-level inference
(2R,3S) stereochemistry linked to APN inhibition in AHPA analogs
Supports stereochemical context for APN probe design
Direct data pending; based on close analog
Aminopeptidase inhibition Peptidomimetics Bestatin analogs

Physicochemical Property Comparison

Computed properties can inform initial solubility and permeability predictions, aiding in selection for formulation or analytical method development. (2R,3S)-3-Amino-2-hydroxyhexanoic acid exhibits a calculated LogP of 0.25960 and a Polar Surface Area (PSA) of 83.55 Ų [1]. These values are consistent across stereoisomers when computed for the same constitutional isomer, but experimental values (e.g., retention time, solubility) will differ due to stereochemistry. While direct experimental data is not available, the computed values provide a baseline for comparing this aliphatic derivative to aromatic analogs like AHPA (C10H13NO3, MW 195.215, higher LogP) [2].

Computed Properties
Data to verify
LogP 0.26 · PSA 83.55 Ų
Lower than aromatic AHPA (~48 Da lighter)
Guides solubility context for aliphatic scaffold
Computed values; experimental retention may differ
ADME prediction Chromatography Computational chemistry

Purity and Procurement Specifications

The target compound is commercially available with a defined minimum purity specification, typically ≥95% or 98% , ensuring consistent performance in sensitive reactions. This is a critical differentiator from in-house synthesized or crude stereoisomeric mixtures, where purity and stereochemical composition may be undefined, leading to batch-to-batch variability and irreproducible results in enzyme assays or coupling reactions .

Purity Specification
Supplier specification
≥95% or 98% purity
Supports lot-to-lot consistency in SAR studies
Verify lot-specific COA
Reproducibility Quality control Synthetic building block

(2R,3S)-3-Amino-2-hydroxyhexanoic acid: Research Applications


Aminopeptidase Inhibitor Analog Synthesis

Use as a chiral building block for the synthesis of non-aromatic bestatin analogs or APN inhibitors where the (2R,3S) stereochemistry is required for target engagement. The defined stereochemistry ensures the correct spatial orientation for mimicking the transition state of aminopeptidases, as inferred from SAR studies on related AHPA derivatives [1].

SAR Studies of Peptidomimetics

Incorporate into peptidomimetic scaffolds to systematically evaluate the effect of aliphatic side-chain length and stereochemistry on enzyme inhibition or receptor binding. The compound serves as a non-aromatic control for phenyl-containing analogs like AHPA, allowing researchers to decouple electronic and steric contributions to activity .

Stereoselective Synthetic Methodology Development

Employ as a model substrate or target in the development of new stereoselective methods for constructing vicinal amino alcohol motifs. The compound's two chiral centers provide a challenging test case for evaluating the stereocontrol of novel catalytic or enzymatic transformations .

Chiral Chromatography Method Development

Utilize as a reference standard for developing chiral HPLC or SFC methods to separate and quantify the four stereoisomers of 3-amino-2-hydroxyhexanoic acid. The availability of the pure (2R,3S) isomer enables the creation of robust methods for quality control of stereoselective syntheses .

Application
Selection Property
Validation Focus
Aminopeptidase inhibitor analog synthesis
(2R,3S) stereochemical control
APN target engagement model review
Peptidomimetic SAR studies
Aliphatic vs aromatic side chain
Decouple electronic/steric contributions
Stereoselective method development
Vicinal amino alcohol scaffold
Stereocontrol efficiency review
Chiral method development
(2R,3S) isomer as reference
Stereoisomer resolution context
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